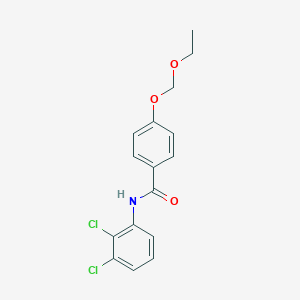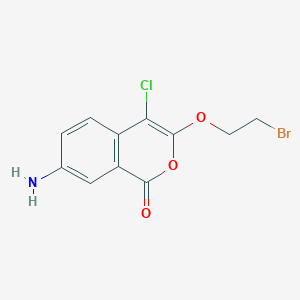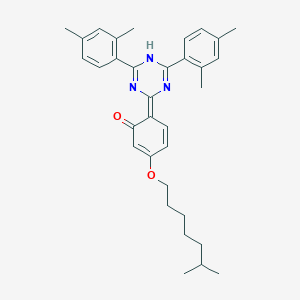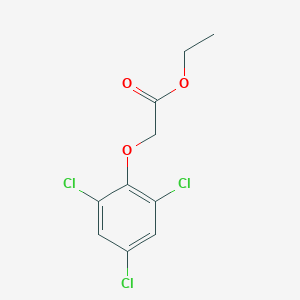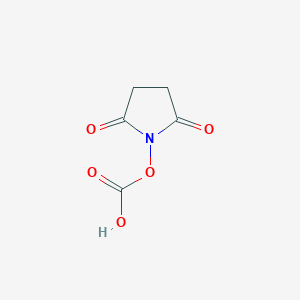
Succinimidyl carbonate
描述
Succinimidyl carbonate is a chemical compound that is widely used in scientific research for its ability to modify biomolecules, such as proteins and nucleic acids. This modification is achieved by reacting with the amine group of the biomolecule, resulting in the formation of a stable carbamate bond.
作用机制
Succinimidyl carbonate reacts with the amine group of the biomolecule to form a stable carbamate bond. This bond is formed through a nucleophilic attack of the amine group on the carbonyl carbon of the succinimidyl carbonate. The reaction is typically carried out in an aqueous buffer at pH 7-9, which enhances the reactivity of the amine group.
Biochemical and Physiological Effects:
Succinimidyl carbonate modification of biomolecules can have various biochemical and physiological effects. For example, modification of proteins with fluorescent dyes can be used to track their localization and movement in cells. Modification of proteins with biotin can be used to purify the protein using streptavidin-coated beads. Modification of proteins with polyethylene glycol can be used to increase their stability and half-life in vivo.
实验室实验的优点和局限性
One advantage of succinimidyl carbonate modification is that it is a simple and efficient method for modifying biomolecules. The reaction is typically carried out in an aqueous buffer at pH 7-9, which is compatible with many biological systems. One limitation is that the modification can be site-specific, as the reaction can occur with any available amine group on the biomolecule. Additionally, the carbamate bond formed may not be stable under certain conditions, such as low pH or high temperature.
未来方向
There are many future directions for the use of succinimidyl carbonate in scientific research. One direction is the development of new functional groups that can be attached to biomolecules using succinimidyl carbonate. Another direction is the use of succinimidyl carbonate modification in vivo, to study protein function and localization in living organisms. Additionally, the use of succinimidyl carbonate modification in drug discovery, such as the modification of proteins to enhance their activity or stability, is an active area of research.
Conclusion:
In conclusion, succinimidyl carbonate is a useful tool for modifying biomolecules in scientific research. Its simple synthesis method and compatibility with biological systems make it a popular choice for researchers. The ability to attach various functional groups to biomolecules allows for the study of protein function and structure. While there are limitations to the modification, such as site-specificity and stability, the future directions for the use of succinimidyl carbonate in scientific research are vast.
合成方法
Succinimidyl carbonate is synthesized by reacting succinic anhydride with phosgene in the presence of a tertiary amine catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to succinimidyl carbonate by addition of water. The resulting product is a white crystalline powder that is soluble in organic solvents such as dimethylformamide and dimethyl sulfoxide.
科学研究应用
Succinimidyl carbonate is widely used in scientific research for its ability to modify biomolecules. The modification of biomolecules is essential for understanding their function and structure. Succinimidyl carbonate can be used to attach various functional groups to biomolecules, such as fluorescent dyes, biotin, and polyethylene glycol. These modifications can be used to study protein-protein interactions, protein localization, and protein function.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) hydrogen carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO5/c7-3-1-2-4(8)6(3)11-5(9)10/h1-2H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIFDEVVTPEXDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159491 | |
| Record name | Succinimidyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.10 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135680-78-3 | |
| Record name | Succinimidyl carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135680783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Succinimidyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



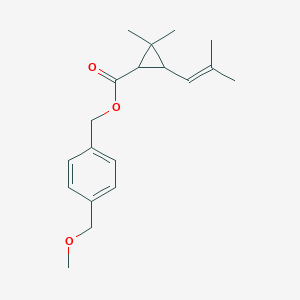
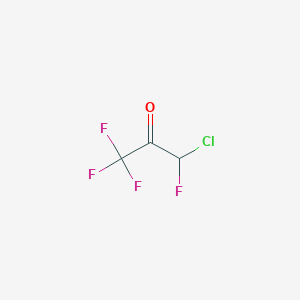
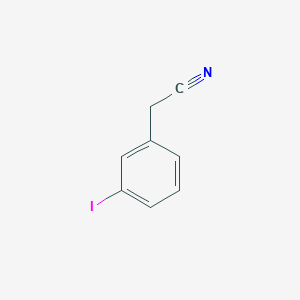
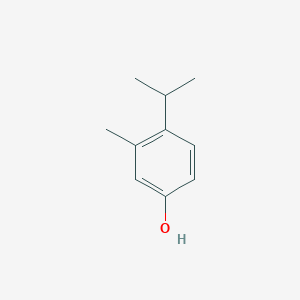


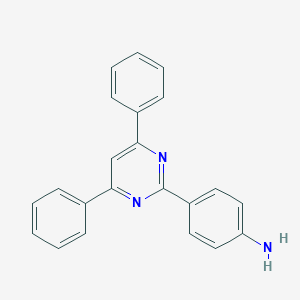
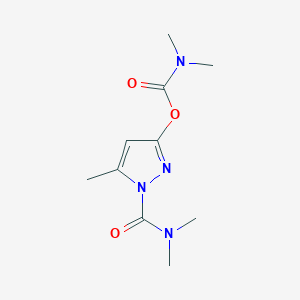
![Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate](/img/structure/B166999.png)
